N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16260376
InChI: InChI=1S/C10H14N2O2/c13-10(9-4-1-5-11-9)12-7-8-3-2-6-14-8/h2-3,6,9,11H,1,4-5,7H2,(H,12,13)
SMILES:
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol

N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide

CAS No.:

Cat. No.: VC16260376

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide -

Specification

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
IUPAC Name N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C10H14N2O2/c13-10(9-4-1-5-11-9)12-7-8-3-2-6-14-8/h2-3,6,9,11H,1,4-5,7H2,(H,12,13)
Standard InChI Key IJTWVOMEEKXYQQ-UHFFFAOYSA-N
Canonical SMILES C1CC(NC1)C(=O)NCC2=CC=CO2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide features a pyrrolidine ring (a five-membered amine) connected to a furan group (a five-membered oxygen heterocycle) through a methylene-carboxamide bridge. The free base form (CAS 1078791-17-9) has the molecular formula C10_{10}H14_{14}N2_{2}O2_{2}, while its hydrochloride salt (CAS 1078162-92-1) adds a chlorine atom, resulting in C10_{10}H15_{15}ClN2_{2}O2_{2} . The InChI key (LMSOTWPUKJUSCN-UHFFFAOYSA-N) confirms its stereochemical uniqueness, with no chiral centers reported in the current literature.

Table 1: Comparative Molecular Properties

PropertyFree BaseHydrochloride Salt
CAS Number1078791-17-9 1078162-92-1
Molecular FormulaC10_{10}H14_{14}N2_{2}O2_{2}C10_{10}H15_{15}ClN2_{2}O2_{2}
Molecular Weight194.23 g/mol 230.69 g/mol
SMILESO=C(NCC1=CC=CO1)C2NCCC2O=C(NCC1=CC=CO1)C2NCCC2.Cl

Spectroscopic Characterization

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a two-step process:

  • Amide Bond Formation: Pyrrolidine-2-carboxylic acid reacts with furfurylamine (furan-2-ylmethanamine) using a carbodiimide coupling agent (e.g., EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane or DMF. This yields the free base form .

  • Salt Formation: Treatment with hydrochloric acid in a polar solvent (e.g., ethanol) produces the hydrochloride salt, which enhances stability and solubility.

Key Reaction:

Pyrrolidine-2-carboxylic acid+FurfurylamineEDCl/HOBtN-(Furan-2-ylmethyl)pyrrolidine-2-carboxamideHClHydrochloride Salt\text{Pyrrolidine-2-carboxylic acid} + \text{Furfurylamine} \xrightarrow{\text{EDCl/HOBt}} \text{N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Purification and Analysis

Purification typically involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS m/z 195.1 [M+H]+^+ for the free base) .

Physicochemical Properties

Solubility and Stability

The free base exhibits limited water solubility (<1 mg/mL) but dissolves in organic solvents like DMSO and ethanol. The hydrochloride salt shows improved aqueous solubility (~5–10 mg/mL), making it preferable for in vitro assays. Both forms are hygroscopic and require storage under inert gas (N2_2 or Ar) at 2–8°C to prevent degradation .

Thermal Properties

Experimental melting points are unreported, but analogous pyrrolidine carboxamides typically melt between 120–150°C. Thermal gravimetric analysis (TGA) would likely show decomposition above 200°C .

HazardPrecautionary Measure
Skin irritationWash immediately with soap and water
Inhalation riskUse respiratory protection in poorly ventilated areas
Environmental hazardAvoid release into waterways

First Aid Measures

  • Ingestion: Rinse mouth with water; seek medical attention if symptoms persist .

  • Eye contact: Flush with water for 15 minutes; consult an ophthalmologist .

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